2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide
Overview
Description
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide is a chemical compound with a molecular formula of C12H11ClN4O3. It is commonly referred to as "CDN" and has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
CDN acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP activity, CDN can induce cell death in cancer cells and reduce inflammation in a variety of disease models. In addition, CDN has been shown to activate the Nrf2/Keap1 pathway, which regulates cellular antioxidant defenses and may have neuroprotective effects.
Biochemical and Physiological Effects:
CDN has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, CDN induces apoptosis and inhibits cell proliferation. In models of inflammation, CDN reduces cytokine production and immune cell infiltration. In neurodegenerative disease models, CDN has been shown to protect against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
CDN is a highly potent and specific inhibitor of PARP, making it a valuable tool compound for studying the role of PARP in disease pathology. However, its high potency can also make it difficult to work with in certain experimental settings. In addition, CDN can be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are many potential future directions for research on CDN. One area of interest is the development of CDN-based therapeutics for cancer and inflammation. Another area of interest is the use of CDN as a tool compound to study the role of PARP and other enzymes involved in DNA repair and cell death pathways. Finally, there is interest in exploring the potential neuroprotective effects of CDN in models of neurodegenerative disease.
Scientific Research Applications
CDN has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit the activity of certain enzymes involved in these processes has been the subject of extensive research. In addition, CDN has been used as a tool compound to study the role of these enzymes in disease pathology.
properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-6-11(7(2)16-15-6)14-12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3,(H,14,18)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJCMMHPQQAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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